Cas no 220655-13-0 (3-Methyl-2,5-dithienylpyrrole)
3-Methyl-2,5-dithienylpyrrole structure
Product Name:3-Methyl-2,5-dithienylpyrrole
CAS-nummer:220655-13-0
MF:C13H11NS2
MW:245.36314034462
CID:67037
PubChem ID:53445362
Update Time:2025-04-18
3-Methyl-2,5-dithienylpyrrole Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Methyl-2,5-dithienylpyrrole
- 3-methyl-2,5-dithiophen-2-yl-1H-pyrrole
- DTXSID80703108
- 220655-13-0
- 3-Methyl-2,5-di(thiophen-2-yl)-1H-pyrrole
-
- Inchi: 1S/C13H11NS2/c1-9-8-10(11-4-2-6-15-11)14-13(9)12-5-3-7-16-12/h2-8,14H,1H3
- InChI-sleutel: WIFINVVIAGBNRL-UHFFFAOYSA-N
- LACHT: S1C=CC=C1C1=C(C)C=C(C2=CC=CS2)N1
Berekende eigenschappen
- Exacte massa: 245.03343
- Monoisotopische massa: 245.033
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 246
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 72.3A^2
- XLogP3: 3.8
Experimentele eigenschappen
- PSA: 15.79
3-Methyl-2,5-dithienylpyrrole Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | M241200-2.5mg |
3-Methyl-2,5-dithienylpyrrole |
220655-13-0 | 2.5mg |
$ 200.00 | 2022-06-04 | ||
| TRC | M241200-5mg |
3-Methyl-2,5-dithienylpyrrole |
220655-13-0 | 5mg |
$ 370.00 | 2022-06-04 | ||
| TRC | M241200-10mg |
3-Methyl-2,5-dithienylpyrrole |
220655-13-0 | 10mg |
$ 585.00 | 2022-06-04 |
3-Methyl-2,5-dithienylpyrrole Gerelateerde literatuur
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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